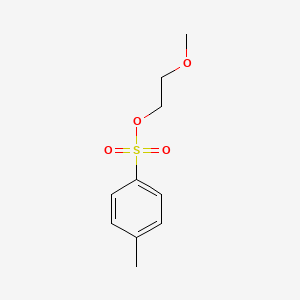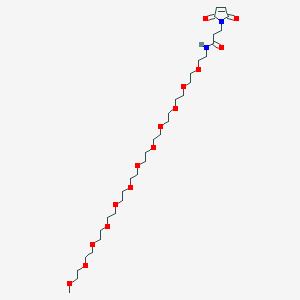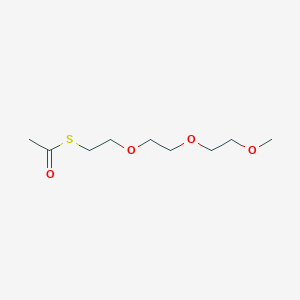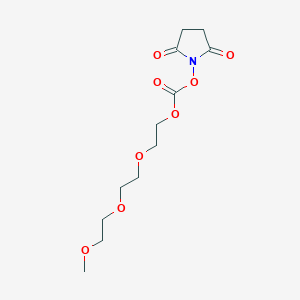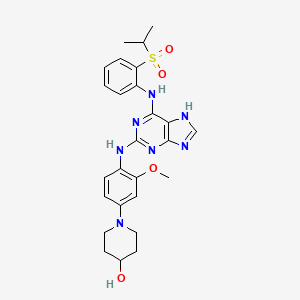
Mps1-IN-3
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Mps1-IN-3 is characterized by a molecular weight of 537.63 and a formula of C26H31N7O4S . The SMILES string representation of Mps1-IN-3 isOC1CCN(C2=CC=C(NC3=NC(NC4=CC=CC=C4S(=O)(C(C)C)=O)=C5N=CNC5=N3)C(OC)=C2)CC1 . Physical And Chemical Properties Analysis
Mps1-IN-3 is a solid substance with a light yellow to dark yellow color . It is soluble in DMSO at a concentration of 20 mg/mL or 31.25 mg/mL . The compound should be stored at -20°C for up to 3 years in powder form, or for up to 6 months at -80°C in solvent .Applications De Recherche Scientifique
Discovery and Optimization of Mps1 Inhibitors
The development of Mps1 inhibitors, such as Mps1-IN-3, has been a significant focus in cancer research due to Mps1's essential roles in centrosome duplication, the spindle assembly checkpoint, and the maintenance of chromosomal instability. Mps1 is highly expressed in cancer cells, correlating with cancer grades, making its inhibitors attractive for novel cancer therapies. Indazole-based inhibitors were designed from the pan-kinase inhibitor anthrapyrazolone (SP600125), leading to potent compounds with selectivity over a wide range of kinases, showing promise in cellular assays against lung cancer cells (Kusakabe et al., 2013).
Cellular and Antitumor Effects of Mps1 Inhibition
The study of MPI-0479605, a selective ATP competitive inhibitor of Mps1, demonstrated its potential in inducing aberrant mitosis, aneuploidy, and cell death in cancer cells. This disruption leads to growth arrest and apoptotic responses, with notable efficacy in tumor growth inhibition in xenograft models, suggesting the utility of Mps1 targeting drugs as cancer therapeutics (Tardif et al., 2011).
Mps1 in Cancer Biomarker and Therapy
Mps1's differential expression between normal and malignant tissues, along with its involvement in the spindle assembly checkpoint, positions it as a novel target and biomarker for cancer. High levels of Mps1 in various cancers and its potential for inducing cytotoxic T lymphocyte activity against cancer cells, while sparing normal cells, underline its significance for therapy and prognosis (Xie et al., 2017).
Mps1/TTK as a Cancer Therapeutic Target
Mps1/TTK's role in ensuring accurate chromosome segregation makes it an appealing target for pharmaceutical development aimed at eliminating cancer cells. Recent insights into Mps1's molecular function and its regulation have fueled the search for compounds inhibiting its activity, offering a promising avenue for cancer treatment strategies (Pachis & Kops, 2018).
Pyrido[3,4-d]pyrimidine Inhibitors of Mps1
The discovery of new pyrido[3,4-d]pyrimidine based inhibitors highlights the continuous efforts in identifying potent and selective inhibitors targeting the MPS1 kinase. These efforts have led to compounds with significant potential in inhibiting cellular MPS1 activity, providing a pathway to in vivo efficacy against human tumor models and further emphasizing the therapeutic potential of Mps1 inhibition (Innocenti et al., 2016).
Propriétés
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mps1-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








